molecular formula C17H27BN2O3 B14775863 3,3-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide

3,3-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide

Cat. No.: B14775863
M. Wt: 318.2 g/mol
InChI Key: XDFQDPMCYHHMDH-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide typically involves the formation of the dioxaborolane ring followed by its attachment to the pyridine and butanamide moieties. One common method involves the reaction of 4-bromo-2-chloropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester. This intermediate is then coupled with 3,3-dimethylbutanamide under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide exerts its effects is primarily through its ability to participate in Suzuki-Miyaura coupling reactions. The boron atom in the dioxaborolane ring forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. This mechanism is crucial for its applications in organic synthesis and materials science .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H27BN2O3

Molecular Weight

318.2 g/mol

IUPAC Name

3,3-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide

InChI

InChI=1S/C17H27BN2O3/c1-15(2,3)11-14(21)20-12-8-9-19-13(10-12)18-22-16(4,5)17(6,7)23-18/h8-10H,11H2,1-7H3,(H,19,20,21)

InChI Key

XDFQDPMCYHHMDH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)CC(C)(C)C

Origin of Product

United States

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